molecular formula C8H8BrF B12311608 1-Bromo-2-ethyl-3-fluorobenzene

1-Bromo-2-ethyl-3-fluorobenzene

Cat. No.: B12311608
M. Wt: 203.05 g/mol
InChI Key: MTTCJSJQJXEJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl Halides in Chemical Synthesis

Aryl halides, which include halogenated ethylbenzenes, are fundamental intermediates in organic synthesis. numberanalytics.com The carbon-halogen bond in these compounds provides a reactive site for various transformations, including nucleophilic aromatic substitution and the formation of organometallic reagents. fiveable.me They are extensively used as precursors for creating new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. chemistrylearner.com

The presence of a halogen atom on the aromatic ring allows for participation in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions. fiveable.mechemistrylearner.comfiveable.me These palladium-catalyzed reactions are powerful tools for constructing complex molecular architectures from simpler starting materials. fiveable.me The reactivity of the aryl halide in these processes is influenced by the nature of the halogen, with iodides generally being the most reactive, followed by bromides and then chlorides. fiveable.me This differential reactivity allows chemists to selectively functionalize molecules containing multiple different halogens.

Furthermore, aryl halides serve as starting materials for the synthesis of a variety of important commercial products, including pharmaceuticals, agrochemicals like insecticides and herbicides, and advanced materials. numberanalytics.comlibretexts.org For instance, chlorobenzene (B131634) is a key precursor in the production of DDT and phenol. libretexts.org The versatility of aryl halides makes them indispensable in both academic research and industrial applications. numberanalytics.com

Challenges and Opportunities in the Synthesis of Substituted Fluorobromobenzenes

The synthesis of substituted fluorobromobenzenes presents a unique set of challenges and opportunities for organic chemists. The selective introduction of both fluorine and bromine atoms onto a benzene (B151609) ring, particularly in a specific substitution pattern, requires careful consideration of directing effects and reaction conditions. Direct halogenation can be a viable method, often employing a Lewis acid catalyst, but controlling the regioselectivity can be difficult. numberanalytics.com

One of the primary challenges lies in the differing reactivity and directing effects of the fluorine and bromine substituents. Fluorine is a highly electronegative atom, yet it is an ortho-, para- director in electrophilic aromatic substitution reactions. Bromine is also an ortho-, para- director. When both are present, their combined influence on the regioselectivity of further substitution reactions must be carefully managed.

Despite these challenges, the synthesis of specifically substituted fluorobromobenzenes offers significant opportunities. These compounds are valuable intermediates for creating complex, highly functionalized molecules. The presence of two different halogens allows for sequential and selective cross-coupling reactions, enabling the stepwise construction of intricate molecular frameworks. For example, the more reactive C-Br bond can be selectively reacted while leaving the C-F bond intact for a subsequent transformation.

Various synthetic strategies have been developed to address these challenges. The Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, is a classic method for introducing fluorine onto an aromatic ring. orgsyn.org Modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation, provide more precise control over the placement of halogen substituents. The development of novel catalytic systems continues to expand the toolkit available to chemists for the efficient and selective synthesis of these important building blocks.

Overview of Research Areas Pertaining to 1-Bromo-2-ethyl-3-fluorobenzene (B6206929) and Analogues

Research involving this compound and its analogues primarily focuses on their application as intermediates in the synthesis of complex organic molecules, particularly those with potential biological activity or for materials science applications. The specific substitution pattern of this compound makes it a valuable precursor for creating highly substituted aromatic compounds.

Analogues of this compound, such as other halogenated ethylbenzenes, are utilized in a variety of synthetic contexts. For example, 1-bromo-2-ethylbenzene (B162476) has been used in the synthesis of various compounds, including phosphinic amides and modified electrodes. sigmaaldrich.com Similarly, 1-bromo-3-fluorobenzene (B1666201) is a known precursor in synthetic chemistry. sigmaaldrich.com

The introduction of fluorine into molecules can significantly alter their physical, chemical, and biological properties. nih.gov Therefore, fluorinated compounds like this compound are of particular interest in medicinal chemistry for the development of new pharmaceuticals. researchgate.net The ethyl group can also influence the molecule's properties and reactivity. For instance, in electrophilic substitution reactions, the ethyl group is an activating ortho-, para- director. The interplay between the directing effects of the ethyl, fluoro, and bromo substituents is a key aspect of the chemistry of these molecules.

The reactivity of the benzylic protons on the ethyl group also presents opportunities for radical substitution reactions, which could lead to further functionalization of the molecule. youtube.com The study of such reactions on substituted ethylbenzenes contributes to a deeper understanding of reaction mechanisms and selectivity in organic chemistry.

Interactive Data Table: Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Ethylbenzene (B125841)100-41-4C8H10106.17136
1-Bromo-2-ethylbenzene1973-22-4C8H9Br185.06199
1-Bromo-3-fluorobenzene1073-06-9C6H4BrF175.00149-151
1-Bromo-2-fluorobenzene (B92463)1072-85-1C6H4BrF175.00156-157
1-Bromo-2,3-difluorobenzene38573-88-5C6H3BrF2192.99157-158

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrF

Molecular Weight

203.05 g/mol

IUPAC Name

1-bromo-2-ethyl-3-fluorobenzene

InChI

InChI=1S/C8H8BrF/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3

InChI Key

MTTCJSJQJXEJDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1Br)F

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 1 Bromo 2 Ethyl 3 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this substitution are significantly influenced by the substituents already present on the benzene (B151609) ring.

Regiodirecting Effects of Bromine, Ethyl, and Fluorine Substituents

The regiochemical outcome of an EAS reaction on 1-Bromo-2-ethyl-3-fluorobenzene (B6206929) is determined by the interplay of the directing effects of the bromo, ethyl, and fluoro groups. These effects are a combination of inductive and resonance contributions.

Bromine (Br): As a halogen, bromine is a deactivating group due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+R), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. researchgate.netyoutube.com

Ethyl (-CH₂CH₃): The ethyl group is an activating group and an ortho, para-director. It donates electron density to the ring primarily through a weak inductive effect (+I) and hyperconjugation, which stabilizes the positively charged intermediate. nih.gov

Fluorine (F): Similar to bromine, fluorine is a deactivating group with a strong -I effect and is also an ortho, para-director due to its +R effect. libretexts.org

In this compound, the three available positions for electrophilic attack are C4, C5, and C6. The directing effects of the substituents on these positions are summarized below:

Position for AttackDirecting Influence of SubstituentsPredicted Outcome
C4 ortho to Fluorine, meta to Ethyl, para to BromineFavorable due to strong ortho, para direction from both halogens.
C5 meta to Bromine, para to Ethyl, meta to FluorineFavorable due to para direction from the activating ethyl group.
C6 para to Fluorine, ortho to Bromine, ortho to EthylPotentially the most favored position due to the cumulative ortho, para directing influence of all three groups, though steric hindrance from the adjacent ethyl and bromo groups might be a factor.

Given that the ethyl group is the only activating group, it will have a significant influence on the regioselectivity. The positions ortho and para to the ethyl group are C1, C3, and C5. Since C1 and C3 are already substituted, the primary position activated by the ethyl group is C5. The halogens, being ortho, para-directors, will direct towards C2, C4, C6 (from Br at C1) and C2, C4 (from F at C3). The convergence of directing effects suggests that positions C4 and C6 are the most likely sites for electrophilic attack, with the relative yields depending on the specific electrophile and reaction conditions.

Formation and Reactivity of Sigma Complexes

The mechanism of electrophilic aromatic substitution proceeds through a two-step process, with the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. libretexts.orgacs.org The formation of this complex is the rate-determining step of the reaction. chemistrysteps.com

The stability of the sigma complex is a key factor in determining the regioselectivity of the reaction. libretexts.org Electron-donating groups stabilize the positive charge in the sigma complex, while electron-withdrawing groups destabilize it. libretexts.org

For this compound, attack at the C4, C5, and C6 positions will lead to different sigma complexes. The stability of these intermediates will be influenced by the ability of the bromo, ethyl, and fluoro substituents to delocalize the positive charge. The resonance structures for the sigma complex formed by attack at the C6 position, for example, would show the positive charge delocalized over the ring and stabilized by the adjacent ethyl group through hyperconjugation and by the lone pairs of the bromine and fluorine atoms through resonance.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed. chemrxiv.org

Influence of Halogen Identity and Position on Nucleophilic Displacement

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing substituents, which stabilize the negatively charged intermediate (Meisenheimer complex). chemrxiv.org In this compound, both bromine and fluorine are electron-withdrawing through induction, but they are not as strongly activating as groups like nitro (-NO₂). The ethyl group is electron-donating, which further deactivates the ring towards nucleophilic attack.

The identity of the halogen also plays a role in its ability to act as a leaving group in SNAr reactions. The trend for leaving group ability in SNAr is generally F > Cl > Br > I, which is the opposite of the trend in SN2 reactions. wikipedia.org This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack. youtube.com

Given the substitution pattern of this compound, with a weakly activating ethyl group and only moderately deactivating halogens, it is not expected to be highly reactive towards SNAr. For a reaction to occur, forcing conditions would likely be necessary. If a reaction were to proceed, the fluorine atom would be the more likely leaving group compared to bromine. wikipedia.org

Reactivity with Various Nucleophiles (e.g., amines, thiols, oxygen nucleophiles)

The reactivity of an aryl halide in an SNAr reaction also depends on the nature of the nucleophile. Stronger nucleophiles will react more readily.

Nucleophile TypeExampleExpected Reactivity with this compound
Amines RNH₂, R₂NHLow reactivity expected due to the lack of strong ring activation. High temperatures and pressures may be required.
Thiols RSH, RS⁻Thiols and especially thiolates are generally strong nucleophiles and may show some reactivity under harsh conditions. acsgcipr.org
Oxygen Nucleophiles ROH, RO⁻, H₂O, OH⁻Alkoxides (RO⁻) and hydroxide (OH⁻) are strong nucleophiles but would likely require high temperatures to react with this substrate. youtube.com

Free Radical Pathways in Halogenated Aromatics

Free radical reactions can occur on the alkyl side chains of aromatic compounds. The benzylic position (the carbon atom directly attached to the aromatic ring) is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. youtube.com

In the case of this compound, the ethyl group provides a benzylic position. Under free-radical conditions, such as the presence of N-bromosuccinimide (NBS) and a radical initiator (e.g., light or peroxides), selective bromination at the benzylic carbon of the ethyl group is expected to occur. nih.gov

The mechanism proceeds via a chain reaction:

Initiation: Homolytic cleavage of the bromine source to generate bromine radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from the ethyl group, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a bromine molecule (or NBS) to form the product and regenerate a bromine radical.

Termination: Combination of any two radicals.

The major product of the free-radical bromination of this compound would be 1-Bromo-2-(1-bromoethyl)-3-fluorobenzene.

Generation and Reactivity of Aryl and Benzylic Radicals

The generation of aryl and benzylic radicals from this compound can be initiated through several mechanisms, primarily involving the homolytic cleavage of the C-Br bond or a C-H bond on the ethyl group.

Aryl Radical Formation: The relatively weak carbon-bromine bond can undergo homolytic cleavage upon exposure to radical initiators, such as UV light or chemical initiators like AIBN (azobisisobutyronitrile), to generate the 2-ethyl-3-fluorophenyl radical. The energy required for this process is influenced by the electronic environment of the C-Br bond.

Benzylic Radical Formation: The ethyl group provides a site for benzylic radical formation. The C-H bonds at the benzylic position (the CH2 group) are weaker than other C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical with the aromatic ring. nih.gov Hydrogen atom abstraction from the benzylic position by a radical species leads to the formation of a 1-(2-bromo-6-fluorophenyl)ethyl radical. The relative rates of benzylic hydrogen abstraction can be influenced by the nature of the attacking radical. rsc.org

The reactivity of these radicals is characterized by their participation in subsequent propagation steps, such as addition to multiple bonds or abstraction of atoms from other molecules.

Radical TypeMethod of GenerationKey Reactive Intermediates
Aryl RadicalHomolytic cleavage of C-Br bond (e.g., photolysis, radical initiators)2-ethyl-3-fluorophenyl radical
Benzylic RadicalHydrogen atom abstraction from the benzylic position (e.g., using NBS, AIBN)1-(2-bromo-6-fluorophenyl)ethyl radical

Role of Radical Chain Reactions in Functionalization

Radical chain reactions offer a pathway for the functionalization of this compound at both the aromatic ring and the ethyl side chain. These reactions typically proceed through initiation, propagation, and termination steps. ucr.edu

Functionalization at the aromatic core can be achieved via the 2-ethyl-3-fluorophenyl radical. This aryl radical can, for example, be trapped by various radical acceptors to form new C-C or C-heteroatom bonds.

Functionalization at the benzylic position is often achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This process, known as benzylic bromination, proceeds via a radical chain mechanism involving the selective abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts with NBS to introduce a bromine atom at the benzylic position. This newly introduced functionality can then be a handle for further synthetic transformations.

Functionalization SiteReagentsType of ReactionPotential Products
Aromatic RingRadical initiators, trapping agentsAryl radical substitutionSubstituted 2-ethyl-3-fluorobenzenes
Benzylic PositionNBS, radical initiatorBenzylic bromination1-bromo-2-(1-bromoethyl)-3-fluorobenzene

Organometallic Reactivity and Intermediates

The presence of the C-Br bond in this compound makes it a suitable precursor for a range of organometallic reactions, leading to the formation of highly reactive intermediates.

Generation and Reactions of Arynes (e.g., Benzyne from ortho-Dihaloarenes)

This compound is an ortho-dihaloarene derivative and can serve as a precursor to the highly reactive aryne intermediate, 2-ethyl-3-fluorobenzyne. The generation of this benzyne can be achieved through dehydrohalogenation. Treatment with a strong base, such as sodium amide or an organolithium reagent, can lead to the formation of an organometallic intermediate that eliminates a halide to form the benzyne. researchgate.netgoogle.com For instance, reaction with magnesium can form a Grignard reagent, which can then eliminate fluoride (B91410) to generate the benzyne. researchgate.net

Once formed, 2-ethyl-3-fluorobenzyne is a powerful electrophile and dienophile. It can be trapped in situ by various nucleophiles and dienes. For example, in the presence of furan, it would undergo a [4+2] cycloaddition reaction to yield a Diels-Alder adduct.

Aryne PrecursorReagentIntermediateTrapping AgentProduct Type
This compoundStrong base (e.g., NaNH2, RLi) or Mg2-ethyl-3-fluorobenzyneFuranDiels-Alder adduct
This compoundStrong base (e.g., NaNH2, RLi) or Mg2-ethyl-3-fluorobenzyneNucleophiles (e.g., amines, alkoxides)Substituted aromatic compounds

Mechanistic Insights into Transition Metal-Catalyzed Bond Activations (C-Br, C-F, C-H)

Transition metal catalysts, particularly those based on palladium, nickel, and rhodium, can selectively activate the C-Br, C-F, and C-H bonds in this compound. nih.govbeilstein-journals.orgumich.edunih.gov

C-Br Bond Activation: The C-Br bond is the most readily activated among the C-halogen bonds in this molecule. Palladium and nickel catalysts are commonly employed for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. nih.govnih.govrsc.org The mechanism typically involves oxidative addition of the C-Br bond to a low-valent metal center, followed by transmetalation and reductive elimination.

C-F Bond Activation: The C-F bond is significantly stronger and less reactive than the C-Br bond. umich.eduresearchgate.net Its activation usually requires more reactive transition metal complexes, often with specific ligands, and harsher reaction conditions. beilstein-journals.orgresearchgate.netcas.cn Nickel catalysts have shown promise in the activation of C-F bonds. beilstein-journals.org

C-H Bond Activation: The activation of aromatic and aliphatic C-H bonds is a growing area of research. nih.govnih.gov In this compound, both the aromatic C-H bonds and the C-H bonds of the ethyl group are potential sites for activation. Rhodium catalysts are often used for directed C-H activation, where a directing group on the molecule guides the catalyst to a specific C-H bond. nih.govnih.gov

Bond TypeCatalystTypical ReactionMechanistic Steps
C-BrPalladium, NickelCross-coupling (e.g., Suzuki, Buchwald-Hartwig)Oxidative addition, transmetalation, reductive elimination
C-FNickelCross-couplingOxidative addition (more challenging), transmetalation, reductive elimination
C-HRhodiumDirected functionalizationCoordination, C-H activation, functionalization, catalyst regeneration

Formation and Transformations of Organometallic Reagents (e.g., Grignard, Organolithium)

The C-Br bond in this compound allows for the formation of Grignard and organolithium reagents, which are powerful nucleophiles and bases in organic synthesis. rsc.orguwindsor.ca

Grignard Reagent: Reaction with magnesium metal in an ether solvent like diethyl ether or THF results in the formation of 2-ethyl-3-fluorophenylmagnesium bromide. beilstein-journals.org This Grignard reagent can then be used in a variety of reactions, such as additions to carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and in cross-coupling reactions. uwindsor.ca

Organolithium Reagent: Treatment with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures, can lead to either lithium-halogen exchange to form 2-ethyl-3-fluorophenyllithium or deprotonation at an acidic C-H position (ortho-lithiation). The fluorine atom can act as a directing group for ortho-lithiation. researchgate.net The resulting organolithium reagent is highly reactive and can be quenched with various electrophiles to introduce a wide range of functional groups.

Organometallic ReagentMethod of FormationCommon Transformations
Grignard ReagentReaction with Mg in etherNucleophilic addition to carbonyls, cross-coupling reactions
Organolithium ReagentLithium-halogen exchange with RLi or ortho-lithiationReaction with various electrophiles (e.g., CO2, aldehydes, ketones)

Stereoelectronic Effects on Reaction Outcomes

The regioselectivity and reactivity of this compound in various reactions are significantly influenced by the stereoelectronic properties of its substituents.

Inductive and Resonance Effects: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). researchgate.netutmb.edu However, it also has lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). nih.gov In electrophilic aromatic substitution, the -I effect deactivates the ring, while the +M effect directs incoming electrophiles to the ortho and para positions relative to the fluorine. nih.gov The bromine atom also exhibits both -I and +M effects, with the inductive effect generally being stronger, leading to deactivation but ortho, para direction.

Steric Effects: The ethyl group is an ortho, para-directing activating group due to its electron-donating inductive effect. nih.gov However, its size can sterically hinder reactions at the adjacent ortho position (position 3, occupied by fluorine). This steric hindrance can favor substitution at the para position to the ethyl group.

Directing Group Effects in Lithiation: In ortho-lithiation reactions, the fluorine atom is a powerful directing group, promoting deprotonation at the adjacent C-H bond (position 2, occupied by the ethyl group, or position 4). researchgate.net The relative directing ability of the substituents will determine the site of lithiation.

EffectSubstituent(s)Influence on ReactivityInfluence on Regioselectivity
Inductive Effect (-I)Fluorine, BromineDeactivation of the aromatic ring
Resonance Effect (+M)Fluorine, BromineActivation (minor for halogens), directs ortho/paraDirects electrophiles to positions ortho and para to the halogen
Inductive Effect (+I)EthylActivation of the aromatic ring
Steric HindranceEthylMay hinder reactions at the adjacent positionCan favor substitution at less hindered positions
Directing Group (Lithiation)FluorineActivates adjacent C-H for deprotonationDirects lithiation to the ortho position

Synergistic and Antagonistic Effects of Halogens on Reactivity

The bromine and fluorine atoms attached to the benzene ring in this compound have a complex influence on the molecule's reactivity, exhibiting both synergistic and antagonistic effects. Both halogens are more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution by reducing the electron density of the π-system.

However, both bromine and fluorine also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This resonance effect tends to activate the ring, particularly at the ortho and para positions relative to the halogen. In the case of this compound, the fluorine atom at position 3 and the bromine atom at position 1 will direct incoming electrophiles to specific positions.

The interplay between the inductive and resonance effects of halogens is nuanced. For fluorine, the inductive effect is stronger than its resonance effect, making it a deactivating group. For bromine, the two effects are more balanced, though it is also generally considered deactivating. When both are present, their combined inductive effects strongly deactivate the ring. Their resonance effects, however, can either reinforce or oppose each other in directing an incoming electrophile, leading to a complex regiochemical outcome in substitution reactions.

Steric Hindrance and Electronic Influences of the Ethyl Group

The ethyl group at position 2 introduces both steric and electronic factors that significantly modulate the reactivity of this compound. Electronically, the ethyl group is an electron-donating group through induction (+I effect). This effect increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. This activating nature of the ethyl group is in direct opposition to the deactivating inductive effects of the halogen substituents.

The more pronounced effect of the ethyl group, however, is likely to be steric hindrance. Its presence adjacent to the bromine atom and meta to the fluorine atom creates a crowded environment around these substituents. This steric bulk can impede the approach of reagents, particularly large ones, to the nearby positions on the ring. For instance, reactions involving the bromine at position 1, such as metal-halogen exchange or cross-coupling reactions, might be slower compared to a less hindered analogue. wikipedia.org

The rotational conformation of the ethyl group can also play a role in its steric influence. While there is free rotation around the carbon-carbon single bond connecting the ethyl group to the benzene ring, certain conformations may be energetically favored to minimize steric clash with the adjacent bromine atom. This preferred orientation could further influence the accessibility of neighboring sites.

Computational Chemistry and Theoretical Studies of 1 Bromo 2 Ethyl 3 Fluorobenzene

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational chemistry provides powerful tools to investigate this structure in detail.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. uni.lu A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. uni.lu

For instance, in studies of various substituted benzene (B151609) derivatives, Density Functional Theory (DFT) calculations are commonly used to determine the HOMO and LUMO energies. These values allow for the calculation of important reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ), which provide further insights into the molecule's stability and reactivity. While specific values for 1-Bromo-2-ethyl-3-fluorobenzene (B6206929) are not available, analysis of related compounds shows that the nature and position of substituents significantly influence the HOMO-LUMO gap.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Illustrative Example: Substituted Benzene Derivative 1-6.5-1.25.3
Illustrative Example: Substituted Benzene Derivative 2-6.8-0.95.9
Illustrative Example: Substituted Benzene Derivative 3-6.2-1.54.7
This table presents hypothetical data for illustrative purposes to demonstrate how FMO analysis is typically presented. Actual values for this compound would require specific computational studies.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. furman.edu The MEP is calculated as the force experienced by a positive test charge at various points on the electron density surface of the molecule. furman.edu Different colors on the MEP map represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For halogenated benzenes, the MEP map can reveal the influence of the substituents on the aromatic ring's electron density. For example, in a molecule like this compound, the electronegative fluorine and bromine atoms would be expected to draw electron density, creating regions of negative potential around them. The ethyl group, being electron-donating, would slightly increase the electron density in its vicinity. The interplay of these effects would create a unique electrostatic potential map, highlighting the most likely sites for intermolecular interactions and chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. researchgate.netresearchgate.net NBO analysis can quantify the delocalization of electron density, which is crucial for understanding phenomena like hyperconjugation and resonance. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can reveal intramolecular charge transfer pathways and their stabilizing energies. researchgate.net

In the context of this compound, NBO analysis would be able to quantify the polarization of the C-Br and C-F bonds, the hybridization of the carbon atoms in the benzene ring and the ethyl group, and the extent of electron delocalization from the lone pairs of the halogen atoms into the aromatic system. This information is vital for a deeper understanding of the molecule's electronic properties and reactivity.

Molecular Geometry and Conformation Analyses

The three-dimensional arrangement of atoms in a molecule, its geometry and preferred conformations, are critical determinants of its physical and chemical properties.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for optimizing molecular geometries and calculating various molecular properties. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles.

ParameterDFT Calculated Value (Illustrative)
C-C (ring) bond length~1.39 Å
C-Br bond length~1.90 Å
C-F bond length~1.35 Å
C-C-C (ring) bond angle~120°
C-C-Br bond angle~120°
C-C-F bond angle~120°
This table presents typical bond lengths and angles for substituted benzenes for illustrative purposes. Precise values for this compound would need to be determined through specific DFT calculations.

Ab initio (from first principles) methods are another class of computational techniques used to study molecular structure. These methods, such as Hartree-Fock (HF) theory, are based on solving the Schrödinger equation without relying on empirical parameters. While computationally more demanding than DFT, ab initio calculations can provide a high level of accuracy for structural parameters.

In a study on 1-bromo-3-fluorobenzene (B1666201), ab initio calculations were performed to obtain rotational constants, which are crucial for analyzing microwave spectroscopy data and gaining a precise understanding of the molecule's shape. researchgate.net For this compound, similar ab initio calculations would yield theoretical rotational constants that could guide experimental spectroscopic studies to determine its precise three-dimensional structure.

Conformational Landscapes of Aryl Ethyl Substituents

The conformational flexibility of this compound is primarily dictated by the rotation of the ethyl group relative to the plane of the benzene ring. Theoretical calculations are essential for exploring the potential energy surface and identifying stable conformers. For aryl ethyl substituents, the orientation of the C-C bond of the ethyl group with respect to the aromatic ring defines the conformational landscape.

Studies on the parent molecule, ethylbenzene (B125841), provide a foundational understanding of this landscape. Computational analyses, such as those using Hartree-Fock methods, have been employed to determine the geometries and energies of different conformers. researchgate.net Two primary conformations are of interest:

Gauche (Perpendicular/Bisected): In this conformation, the C-C bond of the ethyl group is perpendicular to the plane of the benzene ring.

Trans (Coplanar/Eclipsed): Here, the C-C bond of the ethyl group lies in the same plane as the benzene ring.

For ethylbenzene, computational studies have predicted the gauche form to be the more stable conformation. researchgate.net The optimized structures calculated using methods like CIS with a 6-311++G(2d,2p) basis set indicate that the gauche conformation, where the symmetric plane of the ethyl group is perpendicular to the ring, is the preferred geometric structure in both the ground state (S₀) and the first excited state (S₁). researchgate.net The presence of bulky substituents like bromine and fluorine adjacent to the ethyl group in this compound is expected to introduce significant steric hindrance. This steric crowding would likely increase the energy barrier for rotation around the bond connecting the ethyl group to the ring, making the gauche (perpendicular) conformation even more favored over the planar arrangement to minimize steric repulsion between the methyl group and the ortho-substituents.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data.

Theoretical vibrational analysis is a cornerstone of computational spectroscopy. Methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and ab initio Hartree-Fock (HF) calculations are commonly used to compute the harmonic vibrational frequencies of molecules. researchgate.net These calculations help in the assignment of complex experimental FT-IR and Raman spectra.

For a molecule like this compound, a complete vibrational analysis would involve optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates. This process yields a set of vibrational modes, their corresponding frequencies, and their intensities (for IR) or activities (for Raman).

Because calculated harmonic frequencies often systematically overestimate experimental fundamental frequencies, scaling factors are typically applied. researchgate.net For instance, scaling factors for calculations using the B3LYP/6-311++G(d,p) basis set might be around 0.967. researchgate.net The table below presents a selection of representative calculated vibrational frequencies for modes expected in substituted benzenes, based on studies of similar molecules like 1-bromo-2-chlorobenzene (B145985) and ethylbenzene. researchgate.netuwosh.edu

Table 1: Representative Calculated Vibrational Frequencies for Substituted Benzenes

Vibrational Mode Description Typical Calculated Wavenumber (cm⁻¹)
ν(C-H) aromatic Aromatic C-H stretching 3100 - 3000
ν(C-H) aliphatic Ethyl group C-H stretching 3000 - 2850
ν(C=C) aromatic Aromatic ring stretching 1600 - 1450
δ(CH₂) Ethyl group CH₂ scissoring ~1465
δ(CH₃) Ethyl group CH₃ bending ~1380
ν(C-F) C-F stretching 1250 - 1100

Predicting NMR chemical shifts is a vital application of computational chemistry for structure elucidation. The chemical shifts of substituted benzenes can be estimated using empirical methods based on substituent chemical shifts (SCS), where the effect of each substituent (bromo, ethyl, fluoro) on the chemical shift of the ipso, ortho, meta, and para positions is considered additive. stenutz.euacs.org

More sophisticated approaches involve quantum mechanical calculations. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable technique for predicting isotropic nuclear magnetic shielding tensors, which are then converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). These calculations can predict ¹H, ¹³C, and ¹⁹F NMR spectra.

For this compound, the substituents would have predictable effects:

Fluorine: A strong electron-withdrawing group via induction but an electron-donating group via resonance. It causes a large downfield shift for the carbon it is attached to (ipso) and influences other carbons and protons.

Bromine: An electron-withdrawing group that deshields nearby protons and carbons, shifting them downfield.

Ethyl Group: A weak electron-donating group that causes slight upfield shifts (shielding) at the ortho and para positions relative to it. youtube.com

The table below shows the expected ¹H and ¹³C NMR chemical shifts for the aromatic region of this compound, based on general principles and data for substituted benzenes. modgraph.co.ukwisc.edu

Table 2: Predicted NMR Chemical Shifts (Aromatic Region)

Position Nucleus Predicted Chemical Shift (ppm) Influencing Factors
C-1 ¹³C ~115 - 125 Attached to Br, ortho to Ethyl and F
C-2 ¹³C ~135 - 145 Attached to Ethyl, ortho to Br and F
C-3 ¹³C ~155 - 165 (d, ¹JCF ≈ 245 Hz) Attached to F, ortho to Ethyl and Br
C-4 ¹³C ~115 - 125 Para to Br, meta to Ethyl, ortho to F
C-5 ¹³C ~125 - 135 Para to Ethyl, meta to Br and F
C-6 ¹³C ~120 - 130 Ortho to Br, meta to F, para to Ethyl
H-4 ¹H ~7.0 - 7.3 Ortho to F, meta to Br
H-5 ¹H ~7.1 - 7.4 Para to Ethyl, meta to Br and F

The prediction of electronic absorption spectra, which correspond to transitions between electronic states, is typically achieved using Time-Dependent Density Functional Theory (TD-DFT) or configuration interaction singles (CIS) methods. researchgate.net These calculations provide the excitation energies (which can be converted to wavelengths, λ) and the oscillator strengths for electronic transitions.

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π→π* transitions within the benzene ring. The positions and intensities of these absorption bands are sensitive to the nature and position of the substituents. Based on data for related compounds, the primary absorption bands for benzene derivatives occur in the UV region. For example, ethylbenzene exhibits its S₁←S₀ transition band origin at approximately 266 nm (37586 cm⁻¹). researchgate.netaatbio.com The presence of bromo and fluoro substituents typically induces a bathochromic (red) shift in these absorption bands compared to unsubstituted benzene.

The table below lists representative predicted UV-Vis absorption maxima for related aromatic compounds.

Table 3: Representative Predicted UV-Vis Absorption Maxima (λmax)

Compound Transition Predicted λmax (nm)
Fluorobenzene π→π* (Lb band) ~255
Ethylbenzene π→π* (Lb band) ~262 aatbio.com

Reaction Pathway and Transition State Investigations

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed, step-by-step understanding of the reaction pathway.

Modeling Reactants: The geometries of this compound and the incoming nucleophile would be optimized.

Locating the Transition State (TS): A search for the transition state structure (e.g., the Meisenheimer complex in SNAr reactions) would be performed. TS calculations confirm a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.

Identifying Intermediates and Products: The structures of any reaction intermediates and the final products would be located and optimized.

Calculating the Energy Profile: Single-point energy calculations using a high-level basis set would be performed on all optimized structures to construct a detailed reaction energy profile, revealing the feasibility and kinetics of the proposed mechanism.

These computational approaches have been successfully applied to understand mechanisms in related systems, such as the visible-light-triggered thiolation of bromoalkynes acs.org or the electrochemical synthesis of selenylated naphthalenes from precursors including bromo-substituted compounds. acs.org Such studies demonstrate how computational modeling can predict reaction outcomes and rationalize the roles of catalysts, substituents, and reaction conditions. acs.orgacs.org


Determination of Activation Barriers and Reaction Energetics

The study of reaction mechanisms involving this compound would heavily rely on the determination of activation barriers and reaction energetics through quantum chemical calculations. These calculations provide critical insights into the feasibility and kinetics of potential chemical transformations, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions.

To determine the activation barrier for a given reaction, the first step is to identify the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. Stationary points on the PES, such as reactants, products, and transition states, are of particular interest.

Computational methods such as Density Functional Theory (DFT), with functionals like B3LYP, are commonly employed for these calculations, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). These methods offer a good balance between accuracy and computational cost for molecules of this size.

Table 1: Hypothetical Reaction Energetics for a Nucleophilic Aromatic Substitution on this compound

ParameterDescriptionHypothetical Value (kcal/mol)
Ea Activation Energy25.0
ΔE Reaction Energy-15.0
E(Reactants) Energy of Reactants-2500.0
E(TS) Energy of Transition State-2475.0
E(Products) Energy of Products-2515.0

Note: The values in this table are illustrative and represent the type of data that would be generated from such a computational study.

Solvation Models in Quantum Chemical Calculations

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Quantum chemical calculations can account for solvent effects through various solvation models, which can be broadly categorized as explicit or implicit.

Implicit solvent models, also known as continuum models, are a computationally efficient way to incorporate solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated.

One of the most widely used implicit solvent models is the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM). In the IEFPCM method, the cavity enclosing the solute is defined by a set of overlapping atomic spheres. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to a stabilization of the system. This approach is particularly useful for studying how the solvent environment affects properties such as conformational equilibria, reaction energetics, and electronic spectra.

Advanced Theoretical Property Investigations

Beyond reaction energetics and solvation, computational chemistry allows for the prediction of a wide range of molecular properties that are crucial for materials science and drug design applications.

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Quantum chemical calculations can predict the NLO properties of molecules like this compound by calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.).

These properties describe how the electron cloud of a molecule responds to an external electric field, such as that from a laser. The first hyperpolarizability (β) is a measure of the second-order NLO response. A high β value is a key indicator of a molecule's potential as a second-order NLO material. Time-dependent density functional theory (TD-DFT) is a common method for calculating these properties.

Table 2: Hypothetical Calculated NLO Properties of this compound

PropertySymbolHypothetical Value (a.u.)
Dipole Momentµ2.5 D
Mean Polarizability<α>120
First Hyperpolarizabilityβ_tot500

Note: The values in this table are for illustrative purposes.

Conceptual DFT provides a framework for defining and calculating various chemical reactivity descriptors. These indices are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = - (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1 / η) and indicates the molecule's polarizability. Soft molecules have a small HOMO-LUMO gap and are generally more reactive.

These descriptors provide a quantitative basis for understanding the global reactivity of this compound.

Table 3: Hypothetical Conceptual DFT Reactivity Indices for this compound

IndexFormulaHypothetical Value (eV)
E_HOMO --6.5
E_LUMO --1.0
HOMO-LUMO Gap E_LUMO - E_HOMO5.5
Electronegativity (χ) -(E_HOMO + E_LUMO)/23.75
Chemical Hardness (η) (E_LUMO - E_HOMO)/22.75
Chemical Softness (S) 1 / η0.36

Note: The values in this table are illustrative and would be derived from the calculated HOMO and LUMO energies.

Advanced Spectroscopic Characterization of 1 Bromo 2 Ethyl 3 Fluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom within the molecule.

A thorough analysis of the one-dimensional NMR spectra is the foundation for understanding the molecular structure. Due to the lack of publicly available experimental spectra for 1-Bromo-2-ethyl-3-fluorobenzene (B6206929), the following interpretations are based on predicted data and analysis of similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm)
H-4~ 7.25
H-5~ 7.05
H-6~ 7.40
-CH₂-~ 2.80
-CH₃~ 1.25

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. Due to the lack of symmetry, all eight carbon atoms are expected to be non-equivalent. The carbon signals will also exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, ³JCF, etc.), which is a powerful tool for assignment.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C-Br)~ 115
C-2 (C-ethyl)~ 140
C-3 (C-F)~ 160
C-4~ 125
C-5~ 128
C-6~ 130
-CH₂-~ 25
-CH₃~ 15

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet informative spectrum for fluorinated compounds. For this compound, a single signal is expected. The chemical shift of this signal is influenced by the electronic effects of the substituents on the aromatic ring. nih.govresearchgate.netalfa-chemistry.comucsb.eduwikipedia.org The bromine atom and the ethyl group will affect the electron density around the fluorine atom, influencing its chemical shift. nih.govresearchgate.netalfa-chemistry.comucsb.eduwikipedia.org The predicted chemical shift would likely fall in the typical range for aryl fluorides. nih.govresearchgate.netalfa-chemistry.comucsb.eduwikipedia.org

Predicted ¹⁹F NMR Data
Fluorine Assignment Predicted Chemical Shift (ppm)
F-3~ -110 to -130

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include:

The quartet of the methylene (B1212753) group (-CH₂-) with the triplet of the methyl group (-CH₃-).

The aromatic proton H-4 with H-5.

The aromatic proton H-5 with H-4 and H-6.

The aromatic proton H-6 with H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Expected correlations are:

The aromatic H-4 signal with the C-4 signal.

The aromatic H-5 signal with the C-5 signal.

The aromatic H-6 signal with the C-6 signal.

The methylene (-CH₂-) proton signal with its corresponding carbon signal.

The methyl (-CH₃-) proton signal with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular structure. Key expected long-range correlations include:

The methylene (-CH₂-) protons with C-1, C-2, and C-3 of the aromatic ring.

The aromatic proton H-4 with C-2, C-5, and C-6.

The aromatic proton H-6 with C-2, C-4, and C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful to confirm the substitution pattern. Expected NOE correlations would be observed between:

The methylene (-CH₂-) protons and the aromatic proton H-6.

The methylene (-CH₂-) protons and the fluorine atom (observed via ¹H-¹⁹F HOESY).

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain insight into its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺. jove.com

Calculated Exact Mass Data
Isotopologue Calculated Exact Mass (Da)
C₈H₈⁷⁹BrF201.9793
C₈H₈⁸¹BrF203.9773

GC-MS is a powerful technique for separating and identifying components in a mixture. researchgate.netrestek.comnih.gov For this compound, GC would separate it from any starting materials, byproducts, or solvents. The mass spectrometer then provides a mass spectrum for the eluted compound, confirming its identity and assessing its purity. researchgate.netrestek.comnih.gov The retention time in the gas chromatogram is a characteristic property of the compound under specific GC conditions.

The electron ionization (EI) mass spectrum of this compound would exhibit a series of fragment ions that provide structural information. The fragmentation is dictated by the relative stability of the resulting carbocations and neutral losses.

A plausible fragmentation pathway would involve:

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and determining the molecular structure of a compound by probing its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to the stretching and bending of different chemical bonds. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands arising from the aromatic ring, the ethyl group, and the carbon-halogen bonds.

Expected Characteristic FT-IR Peaks:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: The ethyl group will show aliphatic C-H stretching bands from its methyl (CH₃) and methylene (CH₂) components, usually in the 2980-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: The stretching of the carbon-carbon double bonds within the benzene (B151609) ring gives rise to several bands in the 1600-1450 cm⁻¹ region.

C-F Stretch: The strong carbon-fluorine bond is expected to produce a prominent absorption band in the 1300-1100 cm⁻¹ range. The exact position is sensitive to the substitution pattern on the ring.

C-Br Stretch: The carbon-bromine stretching vibration is found at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Analysis of the related compound 1-bromo-3-fluorobenzene (B1666201) shows key FT-IR peaks that help in these predictions. nih.gov Similarly, spectra of 1-bromo-2-ethylbenzene (B162476) provide information on the contributions of the ethyl group adjacent to the bromine atom. nist.gov The combination of these features would define the unique FT-IR spectrum of this compound.

Table 1: Predicted FT-IR Data for this compound based on Analogous Compounds

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Benzene Ring
Aliphatic C-H Stretch2980 - 2850Ethyl Group (-CH₂CH₃)
C=C Ring Stretch1600 - 1450Benzene Ring
C-H Bending (Aliphatic)1470 - 1370Ethyl Group (-CH₂CH₃)
C-F Stretch1300 - 1100C-F Bond
C-Br Stretch600 - 500C-Br Bond

Raman Spectroscopy for Vibrational Modes and Molecular Fingerprinting

Raman spectroscopy is complementary to FT-IR. It involves inelastic scattering of monochromatic light, usually from a laser, and provides information on the vibrational modes of a molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C backbone of the ethyl group. A detailed study on 1-bromo-3-fluorobenzene has utilized FT-Raman spectroscopy to identify and assign its fundamental vibrational modes, providing a solid basis for predicting the spectrum of its ethylated counterpart. nih.gov

Expected Raman Shifts:

The symmetric "ring breathing" mode of the substituted benzene ring, a strong and sharp band, is expected around 1000 cm⁻¹.

Aromatic C-H stretching and C=C ring stretching vibrations will also be prominent.

Table 2: Predicted Raman Data for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)Bond Type
Aromatic C-H Stretch3100 - 3000C-H (Aromatic)
Aliphatic C-H Stretch2980 - 2850C-H (Aliphatic)
C=C Ring Stretch1600 - 1550C=C (Aromatic)
Ring Breathing Mode~1000Benzene Ring
C-F Stretch1300 - 1100C-F
C-Br Stretch600 - 500C-Br

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Substituted benzenes exhibit characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound is expected to show absorption bands related to the π → π* transitions of the benzene ring. The substitution with bromine, fluorine, and ethyl groups will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. A study performing time-dependent DFT calculations on 1-bromo-3-fluorobenzene analyzed its electronic absorption spectra, which serves as a valuable reference. nih.gov The presence of the electron-donating ethyl group is expected to further influence the position and intensity of these absorption bands.

Table 3: Predicted UV-Vis Absorption Data for this compound

TransitionExpected Absorption Maximum (λ_max)Region
π → π* (E2-band)~210 - 230 nmUltraviolet
π → π* (B-band)~260 - 280 nmUltraviolet

X-ray Diffraction (XRD) and Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. brynmawr.edu If a suitable single crystal of this compound can be grown, SCXRD analysis would provide a wealth of information, including:

The exact molecular geometry, including bond lengths and angles.

The conformation of the ethyl group relative to the benzene ring.

The packing of molecules in the crystal lattice.

Intermolecular interactions, such as halogen bonding or π-stacking, that stabilize the crystal structure.

This technique allows for the unambiguous determination of the substitution pattern and provides fundamental data like unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. uliege.be

As of now, specific single-crystal X-ray diffraction data for this compound is not available in the searched crystallographic databases. The successful crystallization and analysis would be a significant contribution to the structural chemistry of halogenated aromatic compounds.

Table 4: Crystallographic Data Obtainable from Single-Crystal XRD

ParameterInformation Provided
Crystal SystemThe symmetry class of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry of the unit cell.
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Z ValueThe number of molecules per unit cell.
Final R-indicesA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Bond Lengths & AnglesPrecise intramolecular distances and angles.

Analysis of Intermolecular Interactions and Crystal Packing

There is no available published crystallographic data for this compound. Therefore, a detailed analysis of its crystal packing and the specific intermolecular interactions, such as halogen bonding, C-H···F, or π–π stacking, that would govern its solid-state architecture cannot be provided at this time. Such an analysis would require experimental determination through techniques like single-crystal X-ray diffraction. Studies on related compounds, like fluorobenzene, have investigated the role of C-H···F interactions, but these findings are not directly transferable. nih.gov

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase by measuring the transition frequencies between quantized rotational states. tanta.edu.eg From these frequencies, the principal moments of inertia and, subsequently, the rotational constants (A, B, and C) can be derived with high accuracy.

No specific microwave spectroscopy studies for this compound have been reported in the surveyed scientific literature. Consequently, experimentally determined rotational constants and a high-precision gas-phase molecular structure are not available. While microwave spectra and rotational constants have been determined for simpler, related molecules like 1-bromo-3-fluorobenzene and bromobenzene, this information does not describe this compound due to the differing mass distribution and geometry conferred by the ethyl group at the 2-position. furman.eduresearchgate.net

Applications of 1 Bromo 2 Ethyl 3 Fluorobenzene As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 1-Bromo-2-ethyl-3-fluorobenzene (B6206929) makes it a valuable building block for constructing more complex molecular architectures. Its utility spans the creation of active ingredients for life sciences and the development of materials with specialized properties.

Fluorinated organic compounds are of significant interest in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into bioactive molecules can enhance properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors tcichemicals.comossila.com. Bromo-fluoro-benzene derivatives, as a class, are frequently used as intermediates in the synthesis of these complex products nbinno.comadpharmachem.com.

This compound can serve as a precursor to introduce the 2-ethyl-3-fluorophenyl moiety into a larger molecular scaffold. This is particularly relevant in drug discovery, where modifying aromatic systems is a common strategy for optimizing a drug candidate's efficacy and pharmacokinetic profile nbinno.comrsc.org. For instance, similar bromo-fluoro aromatics are employed in the synthesis of non-steroidal anti-inflammatory drugs and potential treatments for Alzheimer's disease rsc.org. The compound can also be utilized in the development of modern agrochemicals like herbicides and insecticides, where precise molecular structures are required for selective activity ossila.comnbinno.comadpharmachem.com.

In the realm of specialty and fine chemicals, this compound acts as a versatile starting material. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure ossila.com. The presence of both bromine and fluorine allows for sequential, selective reactions. For example, the bromine can be used in a coupling reaction, while the fluorine atom remains to influence the final product's properties, such as thermal stability or dielectric constant, which are critical in materials science applications adpharmachem.com.

The synthesis of fine chemicals often requires multi-step processes where intermediates with specific functionalities are essential. The distinct electronic environment created by the ethyl and fluorine substituents can be exploited to direct further chemical transformations on the aromatic ring, enabling the synthesis of highly specialized and complex molecules.

Construction of Substituted Biaryl and Heteroaryl Systems

Biaryl and heteroaryl motifs are core structures in many pharmaceuticals, natural products, and organic materials. The formation of a bond between two aromatic rings (aryl-aryl) or between an aromatic and a heteroaromatic ring (aryl-heteroaryl) is a fundamental transformation in organic synthesis.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. This compound is an ideal substrate for these reactions due to the presence of the bromine atom, which can readily undergo oxidative addition to a palladium(0) catalyst. Reactions such as the Suzuki-Miyaura coupling (using boronic acids or esters), Heck coupling (using alkenes), and Sonogashira coupling (using terminal alkynes) can be employed to attach various aryl or heteroaryl groups at the position of the bromine atom nbinno.comadpharmachem.comrsc.org.

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl systems rsc.orgbeilstein-journals.org. In a typical reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The ethyl and fluoro substituents can influence the reaction's efficiency. For example, electron-donating groups can sometimes slow the initial oxidative addition step, while steric hindrance from the ortho-ethyl group might require the use of bulky phosphine ligands to facilitate the reaction beilstein-journals.org.

The table below illustrates the components and expected product for a representative Suzuki-Miyaura cross-coupling reaction involving this compound.

Interactive Table: Suzuki-Miyaura Coupling Example
Reactant 1 Reactant 2 Catalyst Base Expected Product
This compoundPhenylboronic AcidPd(PPh₃)₄Na₂CO₃2-ethyl-3-fluoro-1,1'-biphenyl
This compoundPyridine-3-boronic acidPdCl₂(dppf)K₂CO₃3-(2-ethyl-3-fluorophenyl)pyridine

Studies on similar substrates, such as 1-bromo-2-fluorobenzene (B92463), have shown that palladium-catalyzed reactions can proceed regioselectively, targeting the C-Br bond while leaving other parts of the molecule, like C-F bonds, intact rsc.org. This selectivity is crucial for building complex molecules in a controlled manner.

Introduction of Fluorine into Organic Scaffolds

The strategic introduction of fluorine into organic molecules is a key theme in modern medicinal chemistry. Fluorine's high electronegativity and small size allow it to act as a "super-hydrogen," altering a molecule's properties without significantly increasing its bulk ossila.com.

While there are methods for direct fluorination, a common and effective strategy is the use of fluorinated building blocks tcichemicals.comossila.com. This compound serves this purpose perfectly. By using this compound in cross-coupling reactions, an entire 2-ethyl-3-fluorophenyl group is incorporated into a target molecule. This approach ensures that the fluorine atom is placed in a specific, predetermined position on the aromatic ring.

This method contrasts with de novo fluorination techniques, which can sometimes suffer from a lack of regioselectivity and harsh reaction conditions. Using a pre-fluorinated building block simplifies the synthesis and purification process. For example, coupling this compound with a complex heterocyclic boronic acid directly yields a fluorinated final product, bypassing the need for a potentially problematic late-stage fluorination step.

The table below outlines different strategies for incorporating fluorine, highlighting the role of building blocks like this compound.

Interactive Table: Fluorination Strategies
Strategy Description Example Reagent Role of this compound
Electrophilic Fluorination A reagent delivers an electrophilic "F+" species to a nucleophilic site (e.g., an enolate or aromatic ring).Selectfluor®Not applicable (This is a method to add F to other molecules).
Nucleophilic Fluorination A fluoride (B91410) source (e.g., KF, CsF) displaces a leaving group.Potassium Fluoride (KF)Not applicable (This is a method to add F to other molecules).
Building Block Synthesis A pre-fluorinated molecule is incorporated into a larger structure via reactions like cross-coupling.This compoundServes as the key building block to introduce the 2-ethyl-3-fluorophenyl group.

The utility of this building block approach is central to its value in synthetic chemistry, providing a reliable and precise method for constructing complex, fluorinated organic scaffolds.

Generation of Highly Reactive Intermediates

The presence of a bromine and a fluorine atom on adjacent carbon atoms (ortho-position) in this compound makes it a potential precursor for the generation of a highly reactive aryne intermediate, specifically 2-ethyl-3-fluorobenzyne. The formation of arynes from ortho-dihaloaromatics or related precursors is a well-established method in synthetic organic chemistry. These intermediates are characterized by a formal triple bond within the aromatic ring, rendering them highly strained and reactive.

Precursor for the Controlled Generation of Arynes for Cycloaddition Reactions

The controlled generation of arynes from precursors like this compound typically involves treatment with a strong base or an organometallic reagent. The process proceeds via an elimination reaction, where the bromine and fluorine atoms are removed, leading to the formation of the benzyne intermediate. The ethyl group at the 2-position and the fluorine at the 3-position of the resulting 2-ethyl-3-fluorobenzyne can influence its reactivity and the regioselectivity of its subsequent reactions.

Once generated, these highly reactive arynes can readily participate in various cycloaddition reactions. For instance, they can react with dienes in a [4+2] cycloaddition (Diels-Alder type reaction) or with 1,3-dipoles in a [3+2] cycloaddition. These reactions are powerful tools for the construction of complex polycyclic and heterocyclic frameworks, which are common motifs in natural products and pharmaceuticals. The specific substitution pattern of the aryne derived from this compound can be exploited to introduce specific functionalities into the final products in a controlled manner.

Reaction TypeReactantProduct Type
[4+2] CycloadditionDienes (e.g., furan, cyclopentadiene)Polycyclic aromatic compounds
[3+2] Cycloaddition1,3-Dipoles (e.g., azides, nitrile oxides)Fused heterocyclic compounds

Applications in Material Science

The unique electronic properties imparted by the fluorine and ethyl substituents on the benzene (B151609) ring of this compound make it an attractive intermediate for the synthesis of advanced functional materials.

Intermediate for the Synthesis of Liquid Crystal Compounds and Optoelectronic Materials

Fluorinated aromatic compounds are of significant interest in the field of material science, particularly in the design of liquid crystals and optoelectronic materials. technologypublisher.com The introduction of fluorine atoms into organic molecules can significantly alter their physical and electronic properties, such as thermal stability, mesomorphic behavior, and charge transport characteristics. rsc.orgrsc.org

In the context of liquid crystals, the polarity and steric demand of the substituents on the aromatic core play a crucial role in determining the mesophase behavior. The presence of a fluorine atom can induce a significant dipole moment, which is a key factor in the formation of various liquid crystalline phases. While there is no specific literature detailing the use of this compound in liquid crystal synthesis, its structural motifs are found in molecules known to exhibit liquid crystalline properties. It is plausible that this compound could serve as a starting material for the synthesis of more complex molecules with tailored mesogenic properties.

Similarly, in the field of optoelectronics, fluorinated organic materials are utilized for their enhanced stability and tunable electronic properties. technologypublisher.com The electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule, which can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The specific substitution pattern of this compound could be leveraged to fine-tune the electronic characteristics of novel organic semiconductors.

Material ClassKey Properties Influenced by FluorinePotential Applications
Liquid CrystalsDipole moment, mesophase stability, dielectric anisotropyDisplays, sensors, optical switches
Optoelectronic MaterialsHOMO/LUMO energy levels, charge carrier mobility, stabilityOLEDs, OPVs, organic field-effect transistors (OFETs)

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted benzenes with precise regiochemistry is a persistent challenge in organic chemistry. researcher.lifepressbooks.pubfiveable.me Future research will undoubtedly focus on creating more efficient and environmentally benign methods for the synthesis of molecules like 1-bromo-2-ethyl-3-fluorobenzene (B6206929).

Exploration of New Catalytic Systems for Regioselective Transformations

The regioselective synthesis of polysubstituted benzenes is a significant scientific hurdle. researcher.life The development of novel catalytic systems is paramount to achieving high yields and selectivity in the synthesis of complex aromatic compounds. rsc.org Future work in this area could involve the design of catalysts that can precisely control the introduction of bromo, ethyl, and fluoro groups onto an aromatic ring, minimizing the formation of unwanted isomers. The exploration of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are promising avenues for achieving this goal. researchgate.net

Green Chemistry Approaches in the Synthesis of Halogenated Arenes

Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which prioritize the use of non-hazardous solvents, renewable resources, and energy-efficient processes. royalsocietypublishing.orgmdpi.com The synthesis of halogenated arenes, which often involves hazardous reagents and generates significant waste, is a prime candidate for the application of greener methodologies. taylorfrancis.com Future research could focus on developing metal-catalyzed cross-coupling processes using more environmentally friendly fluoride (B91410) sources, and direct C-H activation to replace functional groups, thereby reducing waste. rsc.org The use of safer and more easily handled halide salts as halogenating agents is another area of active development. rsc.org

Investigation of Novel Reactivity and Chemical Transformations

The specific arrangement of substituents on the this compound ring is expected to impart unique reactivity. The interplay of the electron-withdrawing inductive effects of the halogens and the electron-donating effect of the ethyl group can influence the electron density of the aromatic ring and its susceptibility to various chemical transformations. libretexts.orglibretexts.org

Uncovering Undiscovered Reaction Pathways Influenced by the Specific Substituent Pattern

The unique electronic and steric environment of this compound may lead to the discovery of novel reaction pathways. For instance, the bromine atom can serve as a handle for cross-coupling reactions, while the fluorine and ethyl groups can direct further substitutions on the aromatic ring. wikipedia.org The presence of both activating (ethyl) and deactivating (bromo, fluoro) groups can lead to complex and potentially useful reactivity patterns in electrophilic aromatic substitution reactions. msu.edu Research in this area would involve systematically exploring the reactivity of this compound with a wide range of reagents and reaction conditions to uncover new and synthetically valuable transformations.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes with increasing accuracy. researchgate.net

Integration of Machine Learning in the Prediction of Reaction Outcomes and Molecular Properties

The integration of machine learning with computational chemistry offers a powerful approach to accelerate the discovery and development of new chemical entities and reactions. mit.edunih.govacs.org Machine learning models can be trained on large datasets of experimental reaction outcomes to predict the products of new reactions with high accuracy. nih.govyoutube.com In the context of this compound, machine learning could be used to predict its reactivity in various transformations, identify optimal reaction conditions, and even suggest novel synthetic routes. appliedclinicaltrialsonline.com This data-driven approach has the potential to significantly reduce the amount of trial-and-error experimentation required in the laboratory.

Expansion of Functionalized Derivatives for Diverse Applications

The strategic placement of three different substituents on the benzene (B151609) ring offers multiple avenues for derivatization. The bromine atom serves as a prime site for cross-coupling reactions, the fluorine atom can influence the electronic properties and metabolic stability of derivatives, and the ethyl group provides a lipophilic handle. The aromatic ring itself is also amenable to further substitution, allowing for the creation of a diverse library of compounds with tailored properties.

The development of synthetic methodologies to introduce additional functional groups onto the this compound core is a promising area of future research. The presence of the bromine atom makes this compound an excellent candidate for various transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions could be employed to introduce a wide array of substituents, including aryl, alkynyl, vinyl, and amino groups, respectively.

The directing effects of the existing substituents would play a crucial role in the regioselectivity of further electrophilic aromatic substitution reactions. The interplay between the ortho, para-directing ethyl group and the meta-directing (deactivating) bromo and fluoro groups would need to be carefully considered to achieve desired substitution patterns.

Furthermore, the synthesis of analogues where the ethyl group is modified, for example, through benzylic bromination followed by nucleophilic substitution, could lead to another class of functionalized derivatives. The development of efficient and selective methods to achieve these transformations will be a key focus of future synthetic efforts.

The resulting highly functionalized analogues of this compound are anticipated to be valuable intermediates in targeted chemical synthesis. Their utility could span from the creation of novel organic materials with specific electronic or optical properties to the synthesis of complex molecular architectures for pharmaceutical and agrochemical research. The ability to fine-tune the steric and electronic properties of the molecule by introducing diverse functional groups makes it a valuable platform for structure-activity relationship studies.

Table of Compound Properties

PropertyValueSource
CAS Number 1780931-95-4 chemicalbook.com
Molecular Formula C₈H₈BrFInferred from name
Molecular Weight 203.05 g/mol chemicalbook.com

Interactive Data Table: Predicted Spectroscopic Data

Note: The following data is predicted based on the analysis of similar compounds and general principles of spectroscopy. Experimental verification is required.

Spectroscopic TechniquePredicted Features
¹H NMR Aromatic protons (multiplets, ~7.0-7.5 ppm), Ethyl group protons (quartet, ~2.7 ppm and triplet, ~1.2 ppm)
¹³C NMR Aromatic carbons (~110-160 ppm), Ethyl group carbons (~15-30 ppm)
¹⁹F NMR A single resonance for the fluorine atom, with coupling to adjacent protons.
Mass Spectrometry (EI) Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine. Fragmentation pattern showing loss of ethyl and bromo radicals.

Q & A

Q. What are the optimal synthetic routes for 1-bromo-2-ethyl-3-fluorobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation and alkylation. For example:

  • Direct bromo-ethylation: Start with 2-ethyl-3-fluorobenzene and use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
  • Regioselective substitution: Bromine can be introduced via electrophilic aromatic substitution using FeBr₃ as a catalyst. The ethyl group acts as an activating ortho/para director, while fluorine deactivates the ring, favoring bromination at position 1 .
  • Cross-coupling: Suzuki-Miyaura coupling between 1-bromo-3-fluorobenzene derivatives and ethyl boronic acids (Pd catalysis) can yield the target compound, though steric hindrance may require optimized ligands .

Key parameters:

  • Temperature: 80–120°C for bromination .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) improve electrophilic substitution yields .

Q. How can NMR spectroscopy distinguish positional isomers of brominated ethyl-fluorobenzenes?

Methodological Answer:

  • ¹H NMR: The ethyl group’s protons (CH₂CH₃) split into a quartet (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂). Adjacent fluorine causes splitting due to ³J coupling (~8–12 Hz) .
  • ¹⁹F NMR: Fluorine’s chemical shift (δ ~-110 to -120 ppm for meta-F) varies with substituent proximity. In this compound, deshielding from bromine increases δ .
  • NOESY/ROESY: Confirms spatial proximity between ethyl and fluorine substituents .

Q. What safety protocols are critical for handling brominated aromatic compounds like this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles (splash risk) .
  • Ventilation: Use fume hoods to avoid inhalation; brominated compounds are volatile (bp ~200–220°C) .
  • Spill management: Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste .
  • Storage: In amber glass, under nitrogen, at 2–8°C to prevent photolytic or thermal degradation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and predicted spectroscopic data?

Methodological Answer:

  • DFT calculations: Optimize molecular geometry (e.g., B3LYP/6-31G*) to predict NMR shifts. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .
  • Solvent modeling: Include implicit solvent models (e.g., PCM for DMSO or CDCl₃) to refine shift predictions .
  • Dynamics simulations: MD trajectories identify dominant conformers influencing experimental averages .

Q. What strategies improve regioselectivity in synthesizing polyhalogenated ethyl-fluorobenzene derivatives?

Methodological Answer:

  • Directing groups: Use temporary protecting groups (e.g., -SiMe₃) to block undesired positions during bromination .
  • Metalation: Lithium-halogen exchange at low temperatures (-78°C) enables precise ethyl or fluorine introduction .
  • Cryogenic conditions: Slow reaction kinetics at -40°C favor thermodynamically controlled products .

Q. How is SHELXL used to refine crystallographic data for brominated aromatic compounds?

Methodological Answer:

  • Data collection: High-resolution (<1.0 Å) X-ray diffraction data minimizes errors in bromine’s anisotropic displacement parameters .
  • Refinement: SHELXL’s TWIN/BASF commands handle twinning (common in halogenated crystals).
  • Validation: Check R-factor convergence (<5%), ADPs, and Hirshfeld rigid-bond tests .

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

Methodological Answer:

  • Cross-coupling: Pd-mediated reactions (e.g., Heck, Buchwald-Hartwig) attach heterocycles or amines for kinase inhibitors .
  • Nucleophilic substitution: Replace bromine with azide (NaN₃) for click chemistry applications .
  • Fluorine retention: The meta-fluorine stabilizes electron-deficient intermediates in SNAr reactions .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

  • GC-MS: Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Detect bromine via isotopic patterns (¹⁷⁹Br/⁸¹Br ≈ 1:1) .
  • HPLC: C18 column with acetonitrile/water (70:30) at 1.0 mL/min. Fluorine’s electronegativity alters retention times .
  • LOD/LOQ: Achieve sub-ppm detection via isotope dilution mass spectrometry (IDMS) .

Q. How does steric hindrance from the ethyl group influence reaction kinetics in Suzuki couplings?

Methodological Answer:

  • Ligand selection: Bulky ligands (e.g., SPhos) prevent β-hydride elimination in Pd-catalyzed couplings .
  • Solvent effects: Use toluene over DMF to reduce steric crowding at the metal center .
  • Kinetic profiling: Monitor reaction progress via in situ IR to optimize catalyst loading (typically 2–5 mol%) .

Q. What environmental persistence studies are relevant for this compound?

Methodological Answer:

  • Photolysis: Expose to UV (254 nm) in aqueous solution; track Br⁻ release via ion chromatography .
  • Biodegradation: Use OECD 301F test with activated sludge. Fluorine’s stability slows microbial breakdown .
  • Ecotoxicity: Daphnia magna assays (LC₅₀) assess aquatic toxicity; logP >3 indicates bioaccumulation risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.